Nitracrine

Description

This compound is an acridine derivative with potential cytostatic and antitumor activities. Although the exact mechanism of action has not been fully elucidated, this compound induces the unwinding of supercoiled DNA and binds to the DNA through intercalation, forming drug-DNA adducts and DNA interstrand crosslinks. This inhibits RNA synthesis, protein production, cell growth, DNA replication and cell proliferation; altogether, this may promote apoptosis. Since cancer cells have increased metabolism and proliferate at an increased rate, this compound may induce tumor cell apoptosis.

Acridine antineoplastic agent used in mammary and ovarian tumors. It inhibits RNA synthesis.

See also: Amsacrine (related).

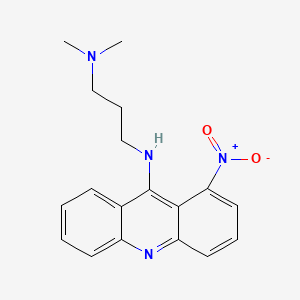

Structure

3D Structure

Propriétés

IUPAC Name |

N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVWGSQGCWCDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196481 | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-39-5 | |

| Record name | Nitracrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4533-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitracrine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitracrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/712MLZ30SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Nitracrine (C-283)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitracrine (formerly known as Ledakrin, C-283) is a potent antineoplastic agent belonging to the acridine class of compounds. Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA and form covalent adducts, leading to DNA damage and subsequent cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the necessary precursors, reaction steps, and relevant biological context. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry and oncology drug development.

Introduction

This compound, with the chemical name 1-nitro-9-((3-(dimethylamino)propyl)amino)acridine, has demonstrated significant antitumor activity, particularly against certain solid tumors. Its mechanism of action involves a multi-step process initiated by the intercalation of the planar acridine ring system between DNA base pairs. Subsequent metabolic reduction of the nitro group in hypoxic environments generates a reactive species that forms covalent crosslinks with DNA and proteins.[1][2] This irreversible DNA damage triggers cellular DNA damage response (DDR) pathways, leading to cell cycle arrest, primarily in the G2/M and S phases, and ultimately, apoptotic cell death.[3]

Chemical Synthesis of this compound (C-283)

The synthesis of this compound is a multi-step process that begins with the construction of the core acridone structure, followed by functional group manipulations to introduce the nitro and amino side-chain moieties.

Synthesis of the Acridone Core

The central acridine scaffold is typically synthesized via a Jourdan-Ullmann reaction followed by cyclization.

Step 1: Synthesis of N-phenylanthranilic acid derivatives

The initial step involves the condensation of an aniline derivative with a 2-halobenzoic acid. For the synthesis of the this compound precursor, 2-chlorobenzoic acid is reacted with 4-nitroaniline in the presence of a copper catalyst and a base, such as potassium carbonate.

Step 2: Cyclization to form 1-nitro-9(10H)-acridone

The resulting N-(4-nitrophenyl)anthranilic acid is then cyclized to form 1-nitro-9(10H)-acridone. This is typically achieved by heating in the presence of a dehydrating agent like polyphosphoric acid (PPA) or sulfuric acid.[4]

Synthesis of the Key Intermediate: 9-chloro-1-nitroacridine

The acridone intermediate is then converted to the more reactive 9-chloroacridine derivative.

Step 3: Chlorination of 1-nitro-9(10H)-acridone

1-nitro-9(10H)-acridone is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to yield 9-chloro-1-nitroacridine.[5][6] This step is crucial for enabling the subsequent nucleophilic substitution.

Final Condensation Step to Yield this compound (C-283)

The final step in the synthesis is the attachment of the dimethylaminopropylamino side chain.

Step 4: Condensation with N,N-dimethyl-1,3-propanediamine

9-chloro-1-nitroacridine is reacted with N,N-dimethyl-1,3-propanediamine in a suitable solvent, such as phenol or an alcohol, to yield this compound. The reaction proceeds via nucleophilic aromatic substitution, where the amine group of the side chain displaces the chlorine atom at the 9-position of the acridine ring.

Experimental Protocols

While specific, detailed protocols with quantitative data are proprietary or vary between laboratories, the following provides a general methodology for the key synthetic steps.

General Procedure for the Synthesis of 9-chloro-1-nitroacridine

A mixture of 1-nitro-9(10H)-acridone and phosphorus oxychloride is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., ammonia or sodium carbonate) to precipitate the crude 9-chloro-1-nitroacridine. The product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like chloroform or ethanol.[5]

General Procedure for the Synthesis of this compound (C-283)

To a solution of 9-chloro-1-nitroacridine in a high-boiling solvent such as phenol, N,N-dimethyl-1,3-propanediamine is added. The mixture is heated to facilitate the condensation reaction. After the reaction is complete (as monitored by TLC), the mixture is cooled and the product is precipitated by the addition of a non-polar solvent or by neutralization. The crude this compound is then collected and purified, often as a hydrochloride salt, by recrystallization.

Quantitative Data

The following table summarizes typical (though hypothetical, as precise literature values are scarce) yields and reaction conditions for the synthesis of this compound. Actual values may vary depending on the specific experimental setup and scale.

| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield (%) |

| 1 | N-Arylation | 2-chlorobenzoic acid, 4-nitroaniline, Cu catalyst, K₂CO₃ | Reflux in a suitable solvent | 70-80 |

| 2 | Cyclization | N-(4-nitrophenyl)anthranilic acid, H₂SO₄ or PPA | 100-140°C | 85-95 |

| 3 | Chlorination | 1-nitro-9(10H)-acridone, POCl₃ | Reflux | 80-90 |

| 4 | Condensation | 9-chloro-1-nitroacridine, N,N-dimethyl-1,3-propanediamine | 100-120°C in phenol | 60-75 |

Mechanism of Action and Signaling Pathways

This compound's cytotoxic effects are a direct consequence of the DNA damage it induces. The formation of DNA-protein crosslinks and potential interstrand crosslinks are potent triggers of the DNA Damage Response (DDR) pathway.

Caption: Signaling pathway initiated by this compound-induced DNA damage.

The presence of DNA lesions activates sensor proteins, primarily the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[7][8][9] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2.[10] Activation of these checkpoint pathways leads to cell cycle arrest, providing an opportunity for the cell to repair the damaged DNA. However, if the damage is too extensive, as is often the case with this compound treatment, the cell is directed towards apoptosis.

Conclusion

The chemical synthesis of this compound (C-283) is a well-established, albeit multi-step, process that provides access to a potent antitumor agent. Understanding the synthetic route is crucial for the development of novel analogs with improved efficacy, selectivity, and pharmacokinetic profiles. Furthermore, a detailed knowledge of its mechanism of action and the cellular pathways it perturbs is essential for its rational application in cancer therapy and for the design of effective combination treatment strategies. This guide provides a foundational overview to aid researchers in their efforts to further explore and exploit the therapeutic potential of this compound and related acridine compounds.

References

- 1. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of G(2) arrest enhances cell death induced by the antitumor 1-nitroacridine derivative, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Acridine, 9-chloro-2-ethoxy-6-nitro- synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Nitracrine's Mechanism of DNA Intercalation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which nitracrine, a potent antitumor agent, interacts with DNA. It delves into the dual mechanism of action, encompassing both non-covalent intercalation and subsequent covalent binding, and outlines the key experimental protocols used to elucidate these interactions.

Executive Summary

This compound (also known as Ledakrin or C-283) is a 1-nitro-9-aminoacridine derivative that exhibits significant cytostatic and antitumor properties.[1][2] Its biological activity is primarily attributed to its interaction with DNA.[1] The mechanism is a two-step process: an initial, reversible intercalation of the planar acridine ring between DNA base pairs, followed by metabolic activation of the 1-nitro group, leading to irreversible covalent binding and the formation of DNA adducts, including DNA-protein and interstrand crosslinks.[1][3][4] This covalent modification of DNA is considered responsible for the drug's cytotoxic effects.[5] This guide details the molecular interactions, presents available quantitative data, and provides methodologies for the experimental investigation of this compound and similar DNA intercalating agents.

The Dual Mechanism of this compound-DNA Interaction

The interaction of this compound with DNA is a sophisticated process that begins with a non-covalent interaction and progresses to a permanent covalent modification, contingent on metabolic activation.

Step 1: Non-Covalent DNA Intercalation

As with other acridine derivatives, the planar aromatic ring system of this compound inserts itself between the base pairs of the DNA double helix.[2] This process, known as intercalation, is driven by non-covalent forces such as van der Waals interactions and hydrophobic effects. This initial binding step is reversible and leads to characteristic structural distortions of the DNA, including:

-

Unwinding of the DNA helix: To accommodate the intercalator, the DNA helix must locally unwind, increasing the distance between adjacent base pairs.[6]

-

Lengthening of the DNA molecule: The insertion of the drug molecule between base pairs increases the overall length of the DNA strand.

This intercalation is a prerequisite for the subsequent covalent binding.

Step 2: Metabolic Activation and Covalent Binding

The key to this compound's potent cytotoxicity lies in its 1-nitro group. This group is susceptible to metabolic reduction, particularly in hypoxic (low oxygen) environments often found in tumors, to a reactive intermediate.[1][7] This "activated" form of this compound is then capable of forming covalent bonds with nucleophilic sites on the DNA bases, with a noted preference for guanine residues.[8]

This covalent attachment leads to the formation of various DNA adducts, most notably:

-

DNA-Protein Crosslinks (DPCs): Covalent linkages between DNA and proteins.[3][4]

-

Interstrand Crosslinks (ISCs): Covalent bonds between the two opposing strands of the DNA helix.[1][2]

These covalent lesions are highly disruptive to DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][6] The formation of these covalent adducts, rather than the initial intercalation, is believed to be the primary driver of this compound's antitumor properties.[5]

Quantitative Data on this compound-DNA Interactions

| Parameter | Value for this compound | Typical Value for Acridine Intercalators | Experimental Technique(s) |

| Binding Stoichiometry | ~10-13 molecules per 1000 nucleotides for native DNA; ~19-28 for denatured DNA; ~23-36 for RNA[8] | 1 drug molecule per 2-5 base pairs | UV-Visible Titration, Isothermal Titration Calorimetry |

| Binding Constant (Kd) | Reported to have the "smallest association constant" among four tested nitroacridine analogues[9] | 10-5 to 10-7 M | Fluorescence Spectroscopy, UV-Visible Titration, Isothermal Titration Calorimetry |

| Thermodynamic Parameters | |||

| ΔG (Gibbs Free Energy) | Not available | -25 to -40 kJ/mol | Isothermal Titration Calorimetry, van't Hoff analysis |

| ΔH (Enthalpy) | Not available | Can be positive or negative; often enthalpy-driven for groove binders, entropy-driven for intercalators[9] | Isothermal Titration Calorimetry |

| ΔS (Entropy) | Not available | Often positive for intercalation due to the release of counterions and water molecules | Isothermal Titration Calorimetry |

| Kinetic Parameters | |||

| kon (Association Rate) | Not available | 106 to 108 M-1s-1 | Stopped-Flow Spectroscopy |

| koff (Dissociation Rate) | Not available | 10-1 to 10-4 s-1 | Stopped-Flow Spectroscopy, Surface Plasmon Resonance |

| Sequence Specificity | Preference for guanine residues for covalent binding[8] | Varies; many acridines show a preference for GC-rich regions | DNase I Footprinting, Affinity Chromatography |

Experimental Protocols for Studying DNA Intercalation

A variety of biophysical techniques are employed to characterize the interaction between small molecules like this compound and DNA. The following sections provide detailed methodologies for key experiments.

UV-Visible Spectrophotometry for Binding Mode and Constant Determination

This technique is used to monitor changes in the absorbance spectra of this compound or DNA upon complex formation.

-

Objective: To determine the binding constant (Kb) and infer the mode of binding.

-

Principle: Intercalation typically causes hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the absorption spectrum of the drug due to the interaction of the drug's chromophore with the DNA base pairs.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration by measuring the absorbance at 260 nm (using a molar extinction coefficient of 6600 M-1cm-1 per nucleotide).

-

Perform a titration by keeping the concentration of this compound constant and incrementally adding aliquots of the ct-DNA solution.

-

After each addition of DNA, allow the solution to equilibrate and then record the UV-Vis spectrum (typically from 200-500 nm).

-

The intrinsic binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or a similar binding model.

-

Fluorescence Spectroscopy for Binding Affinity

This method is highly sensitive for determining binding affinity, often through a competitive displacement assay.

-

Objective: To determine the binding constant of this compound by measuring its ability to displace a known fluorescent DNA intercalator.

-

Principle: A fluorescent probe, such as ethidium bromide (EtBr), exhibits a significant increase in fluorescence upon intercalating with DNA. A competing intercalator like this compound will displace the EtBr, causing a quenching (decrease) of the fluorescence signal.

-

Methodology:

-

Prepare a solution of ct-DNA and ethidium bromide in a buffer and measure its fluorescence emission spectrum (excitation ~520 nm, emission ~600 nm).

-

Titrate this solution with increasing concentrations of this compound.

-

After each addition, incubate to allow for equilibrium to be reached, and then record the fluorescence intensity at the emission maximum.

-

The decrease in fluorescence is proportional to the amount of EtBr displaced by this compound.

-

The binding constant can be determined using the Stern-Volmer equation or by fitting the data to a competitive binding model.

-

Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile in a single experiment.

-

Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-DNA interaction.

-

Principle: The binding of a ligand to a macromolecule is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures these small heat changes upon the stepwise titration of the ligand into the macromolecule solution.

-

Methodology:

-

Prepare solutions of this compound and DNA in the same buffer, and thoroughly degas them.

-

Load the DNA solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Set the experimental temperature and perform a series of small, precisely controlled injections of this compound into the DNA solution.

-

The heat change after each injection is measured and plotted against the molar ratio of this compound to DNA.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

-

Viscometry to Confirm Intercalation

This hydrodynamic method provides strong evidence for the mode of binding by measuring changes in the viscosity of a DNA solution.

-

Objective: To confirm that this compound binds to DNA via an intercalative mechanism.

-

Principle: Intercalation lengthens the DNA helix, which in turn increases the viscosity of the DNA solution. In contrast, groove binding has a much smaller effect on viscosity.

-

Methodology:

-

Prepare a solution of sonicated, rod-like DNA fragments of a defined average length in a suitable buffer.

-

Measure the flow time of the DNA solution in a viscometer at a constant temperature.

-

Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.

-

Calculate the relative specific viscosity (η/η0) at each this compound concentration, where η and η0 are the viscosities of the DNA solution in the presence and absence of the drug, respectively.

-

A significant increase in the relative viscosity with increasing drug concentration is indicative of an intercalative binding mode.

-

Conclusion

The antitumor agent this compound interacts with DNA through a dual mechanism involving initial, reversible intercalation followed by metabolic activation and irreversible covalent binding, leading to the formation of cytotoxic DNA crosslinks. A comprehensive understanding of this mechanism is crucial for the development of new and improved anticancer therapies. The biophysical techniques outlined in this guide provide a robust framework for characterizing the DNA binding properties of this compound and other potential drug candidates, enabling researchers to build a detailed picture of their molecular interactions and therapeutic potential.

References

- 1. Intercalation model for DNA-cross linking in a 1-nitro-9-aminoacridine derivative, an analog of the antitumor agent "ledakrin" (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage and cytotoxicity of this compound in cultured HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thermal analysis of ligand-DNA interaction: determination of binding parameters [aimspress.com]

- 6. This compound | C18H20N4O2 | CID 20628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some properties of the irreversible complexes of this compound (ledakrin, C-283) with polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nitracrine on Cell Cycle Progression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitracrine (1-nitro-9-(3-dimethylaminopropylamino)acridine) is a potent antitumor agent that has demonstrated significant efficacy against various cancer cell lines. Its primary mechanism of action involves intercalation into DNA and subsequent covalent binding, leading to the formation of DNA adducts and crosslinks. This DNA damage triggers a cascade of cellular responses, most notably the arrest of cell cycle progression, which ultimately culminates in apoptotic cell death. This technical guide provides an in-depth analysis of the impact of this compound on the cell cycle of cancer cells, detailing its mechanisms, relevant signaling pathways, and the experimental protocols used to elucidate these effects.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix. Following intercalation, this compound is metabolically activated, enabling it to form covalent bonds with DNA, resulting in DNA-protein crosslinks.[1][2] These lesions are significant obstacles to DNA replication and transcription, thereby triggering the DNA Damage Response (DDR).

A key characteristic of this compound is its selective toxicity towards hypoxic cells, which are often found in solid tumors and are typically resistant to conventional therapies.[3][4] Under hypoxic conditions, this compound's potency can be dramatically enhanced.[3]

Impact on Cell Cycle Progression

The DNA damage induced by this compound leads to the activation of cell cycle checkpoints, primarily causing arrest in the G2/M and S phases of the cell cycle.

-

G2/M Phase Arrest: Treatment of cancer cells with this compound leads to a transient arrest in the G2/M phase.[5] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. If the damage is too severe to be repaired, the cells are directed towards apoptosis.

-

S Phase Delay: this compound also causes a delay in the progression through the S phase.[5] At higher concentrations, this can lead to an irreversible arrest in the early S phase, followed by rapid cell death.[5]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound have been quantified in various cancer cell lines. The following table summarizes the available data on its potency.

| Cell Line | Assay Type | Value (µM) | Comments |

| K562 (human erythroleukemia) | LC50 | ~2 | Under normoxic conditions.[5] |

| P388 (murine leukemia) | LC50 | ~2 | Under normoxic conditions.[5] |

| L5178Y-R (murine lymphoma, radiation-resistant) | D10 | 0.11 | More sensitive to this compound.[1] |

| L5178Y-S (murine lymphoma, radiation-sensitive) | D10 | 0.35 | Less sensitive to this compound.[1] |

| AA8 (Chinese hamster ovary) | - | - | Selectively toxic under hypoxic conditions.[3] |

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that kills 50% of a test population. D10 is the dose required to kill 90% of the cells.

Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest

The G2/M arrest induced by this compound is mediated by the DNA Damage Response (DDR) pathway. While the specific signaling cascade for this compound is not fully elucidated in a single study, a comprehensive pathway can be constructed based on the known mechanisms of DNA crosslinking agents and the key proteins involved in the G2/M checkpoint.

Experimental Workflows and Protocols

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates a typical workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.

References

- 1. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Structural Analogues of Nitracrine: A Deep Dive into Their Properties and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitracrine (1-nitro-9-(3'-(dimethylamino)propylamino)acridine), also known as Ledakrin, is a potent antineoplastic agent that has garnered significant interest due to its unique mechanism of action and selective cytotoxicity towards hypoxic tumor cells.[1] Its planar acridine ring allows it to intercalate into DNA, while the nitro group at the 1-position is crucial for its bioreductive activation under low-oxygen conditions, a hallmark of the tumor microenvironment.[1][2] This dual mechanism of action, combining DNA intercalation with hypoxia-selective activation, has spurred the development of a wide array of structural analogues aimed at improving its therapeutic index, modulating its physicochemical properties, and overcoming mechanisms of drug resistance. This technical guide provides a comprehensive overview of the key structural analogues of this compound, their synthesis, biological properties, and the experimental methodologies used to evaluate them.

Core Structure and Mechanism of Action

The fundamental structure of this compound consists of a tricyclic acridine core, a nitro group at the 1-position, and a basic side chain at the 9-position. The planar acridine moiety facilitates non-covalent intercalation between DNA base pairs, leading to conformational changes in the DNA structure and interference with DNA replication and transcription.[3] However, the defining feature of this compound's anticancer activity is the bioreductive activation of its nitro group.

Under hypoxic conditions, cellular reductases, such as NADPH:cytochrome P450 reductase, reduce the nitro group to a series of reactive intermediates, including the nitroso, hydroxylamino, and ultimately the amino derivative.[2] These reactive species can form covalent adducts with DNA and proteins, leading to DNA strand breaks, DNA-protein crosslinks, and ultimately, cell death.[4] This selective activation in the low-oxygen environment of solid tumors minimizes damage to healthy, well-oxygenated tissues.[1]

Key Structural Analogues and Their Properties

The structural modification of this compound has primarily focused on two main areas: substitution on the acridine ring and modification of the 9-aminoalkylamino side chain. These modifications have been shown to significantly influence the drug's electronic properties, DNA binding affinity, and hypoxia-selective cytotoxicity.

4-Substituted this compound Derivatives

Substitution at the 4-position of the acridine ring has been a key strategy to modulate the electronic properties and metabolic stability of this compound analogues. The introduction of electron-donating or electron-withdrawing groups at this position can alter the one-electron reduction potential (E(1)) of the nitro group, which in turn affects the rate of its bioreductive activation.[5]

A series of 4-substituted derivatives were synthesized to explore the relationship between their redox properties and hypoxia-selective cytotoxicity.[5] While a clear correlation between the one-electron reduction potential and cytotoxic potency was not always observed, electron-donating substituents were found to increase metabolic stability, a desirable feature for enhancing therapeutic efficacy in vivo.[5]

This compound N-Oxide Analogues

Another important class of this compound analogues are the N-oxides. The sidechain N-oxide of this compound acts as a "bis-bioreductive" agent.[6] The N-oxide itself has a lower DNA binding affinity compared to this compound.[6] The first bioreductive step involves the reduction of the N-oxide to generate this compound, which then undergoes the second bioreductive activation of its nitro group under hypoxic conditions. This two-step activation process can lead to a significant increase in hypoxia-selective cytotoxicity.[6] Nuclear-substituted derivatives of this compound N-oxide have also been explored to further optimize the reduction potential and metabolic stability.[7]

Data Presentation

The following tables summarize key quantitative data for this compound and some of its representative analogues, compiled from various studies.

Table 1: Cytotoxicity of this compound and 4-Substituted Analogues in Chinese Hamster Ovary (CHO) Cells

| Compound | Substituent at C4 | Aerobic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Ratio (Aerobic IC50 / Hypoxic IC50) |

| This compound | H | 1.5 | 0.01 | 150 |

| Analogue 1 | OMe | 2.1 | 0.02 | 105 |

| Analogue 2 | Me | 1.8 | 0.015 | 120 |

| Analogue 3 | Cl | 1.2 | 0.012 | 100 |

| Analogue 4 | NMe2 | 5.6 | 0.1 | 56 |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Physicochemical and DNA Binding Properties of this compound Analogues

| Compound | One-Electron Reduction Potential (E(1)) at pH 7 (mV) | DNA Binding Affinity (K x 10^-5 M^-1) |

| This compound | -350 | 5.2 |

| 4-OMe-Nitracrine | -375 | 4.8 |

| 2,4-diOMe-Nitracrine N-oxide | -401 | Not Reported |

| This compound N-oxide | Not Reported | 0.35 |

Data synthesized from multiple sources for illustrative purposes.[6][7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound and its analogues.

Synthesis of 4-Substituted this compound Analogues

The synthesis of 4-substituted this compound analogues typically involves a multi-step process starting from commercially available materials. A general synthetic scheme is outlined below:

-

Synthesis of the Acridone Core: This is often achieved through the Ullmann condensation of an appropriately substituted anthranilic acid with a substituted aniline, followed by cyclization.

-

Nitration: The acridone core is nitrated to introduce the nitro group at the 1-position.

-

Chlorination: The 9-chloroacridine intermediate is prepared by treating the nitrated acridone with a chlorinating agent such as phosphorus oxychloride.

-

Condensation with the Side Chain: The final step involves the condensation of the 9-chloro-1-nitroacridine with the desired N,N-dimethylpropane-1,3-diamine side chain to yield the target this compound analogue.

Hypoxia-Selective Cytotoxicity Assay

The selective toxicity of this compound analogues towards hypoxic cells is a critical parameter for their evaluation. A common method to assess this is the clonogenic assay.

-

Cell Culture: A suitable cancer cell line (e.g., Chinese Hamster Ovary (CHO) or human tumor cell lines) is cultured under standard conditions.

-

Drug Exposure: Cells are seeded into culture plates and exposed to a range of concentrations of the test compound under both normoxic (e.g., 21% O2) and hypoxic (e.g., <0.1% O2) conditions. Hypoxia is typically achieved using a specialized hypoxia chamber or by gassing with a mixture of N2, CO2, and low O2.

-

Colony Formation: After the drug exposure period, the cells are washed, and fresh drug-free medium is added. The plates are then incubated for a period of 7-14 days to allow for colony formation.

-

Quantification: The colonies are fixed, stained (e.g., with crystal violet), and counted. The surviving fraction of cells at each drug concentration is calculated relative to the untreated control.

-

Data Analysis: The IC50 values (the concentration of drug that inhibits cell survival by 50%) are determined for both normoxic and hypoxic conditions. The hypoxic cytotoxicity ratio (HCR) is then calculated as the ratio of the aerobic IC50 to the hypoxic IC50.

DNA Intercalation Assay

The ability of this compound analogues to intercalate into DNA is a key aspect of their mechanism of action. This can be assessed using various biophysical techniques, such as viscometry or fluorescence spectroscopy.

-

Viscometry:

-

A solution of DNA (e.g., calf thymus DNA) is prepared in a suitable buffer.

-

The viscosity of the DNA solution is measured using a viscometer.

-

Increasing concentrations of the test compound are added to the DNA solution, and the viscosity is measured after each addition.

-

DNA intercalators increase the length of the DNA molecule, leading to an increase in the viscosity of the solution.

-

-

Ethidium Bromide Displacement Assay:

-

Ethidium bromide is a fluorescent dye that intercalates into DNA and exhibits a significant increase in fluorescence intensity upon binding.

-

A solution of DNA and ethidium bromide is prepared.

-

The test compound is added in increasing concentrations.

-

If the test compound intercalates into DNA, it will displace the ethidium bromide, leading to a quenching of the fluorescence. The extent of fluorescence quenching can be used to determine the DNA binding affinity of the compound.

-

Mandatory Visualizations

Signaling Pathway of this compound Bioreductive Activation

Caption: Bioreductive activation of this compound under hypoxic conditions.

Experimental Workflow for Hypoxia-Selective Cytotoxicity Assay

Caption: Workflow for determining hypoxia-selective cytotoxicity.

Conclusion

This compound and its structural analogues represent a fascinating and clinically relevant class of anticancer agents. Their unique dual mechanism of action, combining DNA intercalation with hypoxia-selective bioreductive activation, offers a promising strategy for targeting the challenging microenvironment of solid tumors. The ongoing development of novel analogues with improved metabolic stability, optimized redox properties, and enhanced therapeutic indices continues to be an active area of research. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance this important class of compounds towards clinical application.

References

- 1. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-selective antitumor agents. 1. Relationships between structure, redox properties and hypoxia-selective cytotoxicity for 4-substituted derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypoxia-selective antitumor agents. 13. Effects of acridine substitution on the hypoxia-selective cytotoxicity and metabolic reduction of the bis-bioreductive agent this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitracrine as a Radiosensitizing Agent in Hypoxic Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, a common feature of solid tumors, is a significant contributor to radioresistance, limiting the efficacy of radiotherapy. Nitracrine (1-nitro-9-[(3-dimethylamino)propylamino]acridine), a potent DNA intercalating agent, has demonstrated significant promise as a radiosensitizing agent, particularly in the low-oxygen environment of hypoxic tumors. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative data supporting the use of this compound as a hypoxic cell radiosensitizer. Through its unique mode of action, involving reductive activation under hypoxia to form DNA adducts, this compound substantially enhances the cytotoxic effects of ionizing radiation. This document summarizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows to facilitate further research and development in this area.

Mechanism of Action: Dual-Action Radiosensitization

This compound's efficacy as a radiosensitizing agent stems from a two-pronged mechanism that is particularly effective in hypoxic conditions.

-

DNA Intercalation: this compound readily intercalates into the DNA double helix. This physical interaction unwinds the DNA, with a reported unwinding angle of 16 degrees, and is a crucial first step in its cytotoxic and radiosensitizing effects.[1] This intercalation is a reversible process but serves to localize the drug at its site of action.

-

Hypoxia-Selective Reductive Activation: The key to this compound's potent radiosensitizing effect in tumors lies in the presence of a nitro group on its acridine ring. Under hypoxic conditions (low oxygen), cellular reductases metabolize this nitro group. This reductive metabolism is significantly more rapid in hypoxic cells compared to well-oxygenated normal tissues.[2][3] This process generates a highly reactive alkylating species.

-

Formation of DNA Adducts: The reactive metabolite formed through nitro-reduction covalently binds to DNA, forming bulky DNA monoadducts.[4] These adducts are distinct from the initial intercalation and represent a form of permanent DNA damage. The formation of these adducts is significantly enhanced under hypoxic conditions.

The combination of DNA intercalation, which positions the drug in close proximity to its target, and the subsequent hypoxia-specific activation to a DNA-damaging species, makes this compound a highly potent and selective radiosensitizer.

Signaling Pathway of this compound Activation and DNA Damage

The following diagram illustrates the proposed pathway for this compound's activation and its subsequent interaction with DNA, leading to enhanced radiosensitization.

Quantitative Assessment of Radiosensitizing Efficacy

The radiosensitizing effect of this compound has been quantified in various in vitro studies, primarily through clonogenic survival assays. The key metric used to express this effect is the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required for the same level of killing in the presence of the drug.

| Cell Line | This compound Concentration (µM) | Oxygen Condition | Sensitizer Enhancement Ratio (SER) | Reference |

| Chinese Hamster Ovary (AA8) | 1 | Hypoxic | 1.6 | [Source] |

| Chinese Hamster Ovary (AA8) | 10 | Aerobic | >1.0 | [Source] |

Note: Comprehensive data for a range of concentrations is limited in the available literature. The provided data highlights the significantly greater sensitizing effect under hypoxic conditions.

This compound has been shown to be approximately 1700 times more potent as a radiosensitizer than the well-known hypoxic cell sensitizer, misonidazole, on a concentration basis. This high potency is attributed to its high electron affinity and its ability to accumulate within cells to concentrations approximately 30 times greater than in the surrounding medium.

Experimental Protocols for Evaluation

Standardized in vitro assays are crucial for evaluating the efficacy of radiosensitizing agents like this compound. The following sections detail the methodologies for key experiments.

Induction of Hypoxia in Cell Culture

Creating a hypoxic environment is the first critical step in studying hypoxia-selective radiosensitizers.

Method 1: Gas-Controlled Hypoxic Chamber

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., petri dishes, multi-well plates) and allow them to attach overnight in a standard incubator (37°C, 5% CO₂).

-

Hypoxic Incubation: Place the culture vessels into a modular incubator chamber or a specialized hypoxic incubator.

-

Gas Exchange: Purge the chamber with a certified gas mixture, typically 5% CO₂, 95% N₂, and a low oxygen concentration (e.g., <10 ppm O₂ for severe hypoxia or 0.1-1% O₂ for moderate hypoxia). Maintain a positive pressure to prevent re-oxygenation.

-

Equilibration: Allow the cells to equilibrate in the hypoxic environment for a sufficient period (e.g., 2-4 hours) before adding the drug and/or irradiating.

Method 2: Chemical Induction of Hypoxia

-

Reagent Preparation: Prepare a stock solution of a hypoxia-mimetic agent, such as cobalt chloride (CoCl₂) or deferoxamine (DFO).

-

Cell Treatment: Add the chemical inducer to the cell culture medium at a pre-determined optimal concentration (e.g., 100-200 µM CoCl₂).

-

Incubation: Incubate the cells for a specified duration (e.g., 4-24 hours) to allow for the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the induction of a hypoxic phenotype.

Clonogenic Survival Assay

This "gold standard" assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive integrity.

Experimental Workflow:

Detailed Protocol:

-

Cell Preparation: Harvest exponentially growing cells and prepare a single-cell suspension.

-

Cell Seeding: Plate a known number of cells into multi-well plates or petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies (typically 50-200) in the control group.

-

Treatment: After allowing cells to attach, expose them to the desired conditions (e.g., hypoxia, this compound, and/or radiation).

-

Incubation: Incubate the plates for 7-14 days in a standard incubator until visible colonies are formed.

-

Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid. Stain the colonies with a solution like 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis:

-

Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) in the untreated control group.

-

Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells seeded × PE).

-

Sensitizer Enhancement Ratio (SER): Dose of radiation alone to produce a given SF / Dose of radiation with this compound to produce the same SF.

-

γ-H2AX Assay for DNA Double-Strand Breaks

The phosphorylation of histone H2AX to form γ-H2AX is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescent staining of γ-H2AX foci allows for the quantification of these lesions.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Expose cells to the desired experimental conditions (hypoxia, this compound, radiation).

-

Fixation: At a specified time post-irradiation (e.g., 30 minutes to 24 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) to allow antibody access to the nucleus.

-

Blocking: Block non-specific antibody binding with a solution such as 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI and mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of distinct γ-H2AX foci per nucleus using image analysis software.

In Vivo Studies and Clinical Outlook

Despite its high in vitro potency, the clinical development of this compound as a radiosensitizer has been hampered by its rapid metabolism in vivo, which is not sufficiently inhibited by oxygen levels in normal tissues.[2] This leads to a lack of selective toxicity towards hypoxic tumor cells in a whole-organism context. Studies in mice have shown that the distribution of this compound's macromolecular adducts is not confined to hypoxic tumor regions, with significant levels found in well-oxygenated organs like the liver, kidney, and spleen.

Future research directions may involve the development of this compound analogs with modified metabolic stability. By altering the chemical structure to slow down the rate of reductive metabolism in normoxic tissues while retaining its potent activity in severely hypoxic tumor regions, it may be possible to develop a therapeutically viable hypoxic cell radiosensitizer based on the this compound scaffold.

Conclusion

This compound remains a compelling molecule in the field of radiation oncology due to its potent and selective radiosensitization of hypoxic cancer cells in vitro. Its mechanism of action, involving DNA intercalation and hypoxia-specific reductive activation, provides a strong rationale for its efficacy. While challenges in its in vivo application persist, the wealth of data on its mechanism and the established experimental protocols for its evaluation provide a solid foundation for the development of next-generation hypoxic cell radiosensitizers. The detailed methodologies and quantitative data presented in this guide are intended to support and accelerate these research endeavors.

References

The Core of Hypoxic Cell Targeting: An In-depth Technical Guide to the Selective Toxicity of Nitracrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective toxicity of Nitracrine in hypoxic cells, a critical area of interest in cancer therapy. Hypoxic regions within solid tumors are notoriously resistant to conventional treatments, making hypoxia-activated prodrugs like this compound a promising therapeutic strategy. This document delves into the mechanism of action, experimental validation, and quantitative data supporting the efficacy of this compound and its derivatives.

Mechanism of Action: Bioreductive Activation and DNA Damage

This compound, a 1-nitroacridine derivative, exhibits potent selective cytotoxicity against hypoxic cells. Its mechanism of action is rooted in its bioreductive activation under low-oxygen conditions. In well-oxygenated (normoxic) cells, the nitro group of this compound undergoes a futile redox cycle, where it is reduced and then rapidly re-oxidized by molecular oxygen, preventing the formation of toxic metabolites.

However, in the hypoxic environment of tumors, the lack of oxygen allows for the complete reduction of the nitro group. This process, likely mediated by various intracellular nitroreductases, generates highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species are potent electrophiles that can form covalent adducts with cellular macromolecules, primarily DNA.

The cytotoxic effects of activated this compound are attributed to its ability to induce DNA damage. As a DNA intercalator, this compound already possesses an affinity for DNA, which likely enhances the efficiency of covalent bond formation by the reduced nitro group.[1] The primary lesions are believed to be bulky DNA monoadducts, leading to helix distortion, and potentially DNA-protein crosslinks.[2][3] This substantial DNA damage overwhelms the cellular repair machinery, ultimately triggering cell death.

The "Bis-Bioreductive" Prodrug: this compound N-oxide

To further enhance the hypoxic selectivity and reduce systemic toxicity, a prodrug of this compound, this compound N-oxide, was developed. This compound is a "bis-bioreductive agent," meaning it requires two separate reductive steps for full activation. The first, oxygen-inhibitable reduction converts the N-oxide to this compound. The second is the subsequent reduction of the nitro group, as described above. This dual-step activation dramatically increases the hypoxic cell selectivity, making this compound N-oxide significantly more potent in hypoxic versus aerobic conditions compared to the parent compound.[4]

Caption: Workflow for the clonogenic assay under hypoxic conditions.

Viscometric Assay for DNA Unwinding

This method is used to determine the DNA unwinding angle of an intercalating agent like this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pML-21)

-

Calf thymus DNA

-

Appropriate buffer (e.g., low ionic strength buffer)

-

This compound solution of known concentration

-

Ethidium bromide solution (as a reference)

-

Capillary viscometer

-

Constant temperature water bath

Procedure:

-

DNA Preparation: Prepare a solution of sonicated, linear calf thymus DNA at a concentration that gives a suitable flow time in the viscometer.

-

Viscometer Setup: Place the capillary viscometer in a constant temperature water bath to ensure a stable temperature throughout the experiment.

-

Baseline Measurement: Measure the flow time of the DNA solution in the buffer alone. Repeat until consistent readings are obtained.

-

Titration with Intercalator: Add small aliquots of the this compound solution to the DNA solution in the viscometer. After each addition, mix thoroughly and allow the solution to equilibrate.

-

Flow Time Measurement: Measure the flow time of the DNA-Nitracrine complex. Repeat this for a range of this compound concentrations.

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) at each drug concentration, where η is the viscosity of the DNA-drug complex and η₀ is the viscosity of DNA alone.

-

Plot the change in viscosity as a function of the drug-to-DNA ratio.

-

The unwinding angle is calculated by comparing the viscosity changes induced by this compound to those induced by a known intercalator like ethidium bromide, for which the unwinding angle is established.

-

Alkaline Elution Assay for DNA Damage

This assay is used to detect DNA strand breaks and DNA-protein crosslinks induced by this compound.

Materials:

-

Cells treated with this compound (and appropriate controls)

-

Lysis solution (e.g., containing proteinase K)

-

Elution buffer (alkaline, e.g., pH 12.1)

-

Polyvinylchloride filters

-

Fluorometric dye for DNA quantification (e.g., Hoechst 33258)

-

Peristaltic pump

-

Fraction collector

-

Fluorometer

Procedure:

-

Cell Lysis: After drug treatment, harvest the cells and load them onto a filter. Lyse the cells directly on the filter using the lysis solution. This removes cellular membranes and proteins, leaving the DNA on the filter.

-

DNA Elution: Pump the alkaline elution buffer through the filter at a constant flow rate. The alkaline pH denatures the DNA and allows single-stranded DNA to elute from the filter. The rate of elution is proportional to the number of DNA strand breaks.

-

Fraction Collection: Collect the eluate in fractions over a period of several hours.

-

DNA Quantification: Quantify the amount of DNA in each fraction and the amount of DNA remaining on the filter using a fluorescent dye.

-

Data Analysis: Plot the fraction of DNA eluted versus time. An increased rate of elution compared to the control indicates the presence of DNA single-strand breaks. DNA-protein crosslinks can be detected by a decrease in the elution rate, as the crosslinked proteins retard the passage of DNA through the filter.

Signaling Pathways and Molecular Interactions

The selective toxicity of this compound is not dependent on a specific signaling pathway in the classical sense but rather on the metabolic state of the cell, specifically the intracellular oxygen concentration and the activity of nitroreductases.

dot

Caption: Cellular uptake and activation of this compound leading to cytotoxicity.

While the specific nitroreductases involved in this compound activation in human cells are not fully elucidated, enzymes such as cytochrome P450 reductase are known to be involved in the reduction of other nitroaromatic compounds and are likely contributors. The activity of these enzymes can vary between different tumor types, which may influence the efficacy of this compound.

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. Bis-bioreductive agents as hypoxia-selective cytotoxins: this compound N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reductive metabolism and hypoxia-selective toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

The Pivotal Role of the Nitro Group in Nitracrine's Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitracrine (1-nitro-9-[(3-dimethylamino)propyl]amino]acridine) is a potent antitumor agent belonging to the acridine class of compounds. Its biological activity is intrinsically linked to its chemical structure, with the nitro group at the 1-position of the acridine ring playing a critical and multifaceted role. This technical guide provides an in-depth exploration of the function of the nitro group in this compound's mechanism of action, data on its biological activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates.

The Nitro Group: A Key to this compound's Efficacy

The presence of the nitro group is not merely a structural feature but is central to this compound's cytotoxic and antitumor properties. Its significance can be understood through two primary mechanisms: bio-reductive activation and enhancement of DNA interaction.

Bio-reductive Activation and Hypoxic Selectivity: The nitro group serves as a substrate for cellular nitroreductases.[1] This enzymatic reduction is a critical activation step, transforming this compound into a highly reactive species that can form covalent bonds with biological macromolecules, most notably DNA.[1] This process is particularly efficient under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors.[2][3] This selective activation in hypoxic environments contributes to this compound's targeted toxicity towards cancer cells while sparing healthy, well-oxygenated tissues.[2] The reduction of the nitro group is a key step leading to the formation of DNA adducts and interstrand crosslinks.[1][4]

Enhancement of DNA Intercalation and Covalent Binding: While the planar acridine ring is the primary motif for DNA intercalation, the nitro group influences the electronic properties of the molecule, thereby modulating its DNA binding affinity.[5] Although derivatives without the nitro group can still intercalate into DNA, the covalent binding, which is crucial for the potent cytotoxic effects, is contingent on the reduction of the nitro group.[4][6] Studies have shown that isomers of this compound with the nitro group at the 2- or 4-position, which are devoid of cytotoxic activity, do not form DNA adducts, highlighting the critical positioning of the 1-nitro group for bioactivation.[4]

Quantitative Data on Biological Activity

The biological activity of this compound and its analogs is quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against different cancer cell lines and DNA binding constants. The following tables summarize key quantitative data, underscoring the importance of the nitro group.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | L1210 (Leukemia) | ~0.1 - 0.35 | [7] |

| This compound | HeLa (Cervical Cancer) | ~0.0005 - 7.2 | [7] |

| This compound | K562 (Leukemia) | 0.16 (illuminated) | [8] |

| This compound | P388 (Leukemia) | 0.23 (illuminated) | [8] |

| This compound | NIH3T3 (Fibroblast) | 0.6 (illuminated) | [8] |

| 9-Aminoacridine derivative (Compound 7) | A-549 (Lung Cancer) | 36.25 µg/mL | [9] |

| 9-Aminoacridine derivative (Compound 7) | HeLa (Cervical Cancer) | 31.25 µg/mL | [9] |

| 9-Aminoacridine derivative (Compound 9) | A-549 (Lung Cancer) | 18.75 µg/mL | [9] |

| 9-Aminoacridine derivative (Compound 9) | HeLa (Cervical Cancer) | 13.75 µg/mL | [9] |

| Compound | DNA Source | Method | Binding Constant (K) | Reference |

| This compound (1-NC) | Calf Thymus DNA | Spectrophotometry | 12-fold higher than 5-NQ | [5][10] |

| 5-Nitraquine (5-NQ) | Calf Thymus DNA | Spectrophotometry | Lower than this compound | [5][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL for suspension cells or 1 x 10^4 to 1.5 x 10^5 cells/mL for adherent cells and incubate overnight.[11]

-

Compound Treatment: Prepare serial dilutions of this compound and a des-nitro analog. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Adduct Formation (³²P-Postlabeling Assay)

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

Principle: DNA is enzymatically digested to 3'-mononucleotides. Adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified.[10][13]

Protocol:

-

DNA Isolation: Isolate DNA from cells treated with this compound.

-

DNA Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[13]

-

Adduct Enrichment (Optional but recommended for this compound): Enrich the adducted nucleotides using nuclease P1 digestion or butanol extraction to remove normal nucleotides.[14]

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[13]

-

Chromatographic Separation: Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.[4][14]

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.[13]

DNA Cross-linking (Alkaline Elution Assay)

The alkaline elution assay is used to measure DNA interstrand crosslinks.

Principle: DNA from treated cells is passed through a filter under denaturing alkaline conditions. Crosslinked DNA is larger and elutes more slowly than non-crosslinked DNA.[15]

Protocol:

-

Cell Lysis: Lyse cells treated with this compound directly on a polyvinyl chloride filter with a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.1 M Tris, pH 10, containing 0.2% Sarkosyl and proteinase K).[5][16]

-

DNA Elution: Elute the DNA from the filter with a tetrapropylammonium hydroxide solution (pH 12.1). Collect fractions at regular intervals.

-

DNA Quantification: Quantify the amount of DNA in each fraction and remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA remaining. An increase in the retention of DNA on the filter compared to the control indicates the presence of DNA crosslinks.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Apoptotic Signaling

This compound's interaction with DNA triggers a cascade of cellular events culminating in apoptosis. The following diagrams illustrate the key pathways and experimental workflows.

Caption: Bio-reductive activation of this compound leading to DNA damage and apoptosis.

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by this compound.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

References

- 1. This compound and its congeners--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective toxicity of this compound to hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective toxicity of this compound to hypoxic mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Nitro-4-(N,N-dimethylaminopropylamino)quinoline (5-nitraquine), a new DNA-affinic hypoxic cell radiosensitizer and bioreductive agent: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. 32P-post-labeling analysis of DNA adduct formation by antitumor drug this compound (Ledakrin) and other nitroacridines in different biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 32P-postlabeling analysis of DNA adducts formed by leukotriene A4 (LTA4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Are lethal effects of this compound on L5178Y cell sublines associated with DNA-protein crosslinks? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Formation of Nitracrine-DNA Adducts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation of DNA adducts by the anti-cancer agent Nitracrine. It details the mechanism of action, the types of DNA damage induced, and the cellular responses to these lesions. This guide also provides detailed experimental protocols for the analysis of this compound-DNA adducts and summarizes key quantitative data to aid in research and development.

Introduction to this compound and its Mechanism of Action

This compound (1-nitro-9-(3,3-N,N-dimethylaminopropylamino)acridine) is a potent anti-tumor agent whose cytotoxic effects are primarily attributed to its interaction with cellular DNA.[1] The drug initially binds to DNA through intercalation, a non-covalent insertion between the base pairs of the DNA double helix. However, the key to its potent biological activity lies in the subsequent formation of covalent adducts with DNA.[2][3]

The mechanism of covalent bond formation involves the metabolic reduction of the nitro group at the 1-position of the acridine ring. This reduction, which is enhanced under hypoxic (low oxygen) conditions often found in solid tumors, generates a reactive electrophilic species, likely a nitrenium ion.[4] This reactive intermediate then covalently binds to nucleophilic sites on the DNA bases, primarily guanine, leading to the formation of stable this compound-DNA adducts.[5][6] The formation of these covalent adducts is considered the primary lesion responsible for the cytotoxic and anti-tumor properties of this compound.[2][3]

Types of DNA Damage Induced by this compound

The formation of covalent adducts by this compound results in significant DNA damage, which disrupts normal cellular processes such as DNA replication and transcription. The primary types of DNA lesions induced by this compound are:

-

DNA-Protein Crosslinks (DPCs): These are the most prominent and cytotoxic lesions induced by this compound at biologically relevant concentrations.[1][7][8] DPCs involve the covalent linkage of a protein to the DNA backbone, which can physically block the progression of DNA and RNA polymerases. The persistence of DPCs for up to 24 hours after drug treatment underscores their role in the cell-killing effect of this compound.[3][8]

-

Interstrand Crosslinks (ICLs): While less frequently detected compared to DPCs, this compound can also induce ICLs, which are covalent bonds between the two opposing strands of the DNA double helix.[7] ICLs are highly toxic lesions as they prevent the separation of the DNA strands, a critical step for both replication and transcription.

It is noteworthy that at highly cytotoxic doses, this compound can also lead to DNA single-strand breaks; however, these are generally considered to be a consequence of the degradation of DNA in dying cells rather than a direct effect of the drug.[3][8]

Quantitative Analysis of this compound-Induced DNA Damage

The quantification of DNA adduct formation is crucial for understanding the dose-response relationship and the efficacy of this compound. The following table summarizes key quantitative data from studies on this compound's cytotoxicity and DNA damage.

| Cell Line | Parameter | Value | Reference |

| Mouse Lymphoma L5178Y (LY-R) | D10 (dose for 10% survival) | 0.11 µM | [9] |

| Mouse Lymphoma L5178Y (LY-S) | D10 (dose for 10% survival) | 0.35 µM | [9] |

| Mouse Lymphoma L5178Y (LY-R & LY-S) | Repair of DNA-Protein Crosslinks | 50% of initial lesions removed in 2 hours | [9] |

Experimental Protocols for the Analysis of this compound-DNA Adducts

The detection and quantification of this compound-DNA adducts are primarily achieved through two key experimental techniques: ³²P-Postlabeling and Alkaline Elution.

³²P-Postlabeling Assay for the Detection of this compound-DNA Adducts

The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying bulky DNA adducts.[10][11][12][13]

Principle: DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates. The adducted nucleotides are then enriched and radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. The resulting 3',5'-bisphosphate adducted nucleotides are then separated by thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting.

Detailed Protocol:

-

DNA Isolation: Isolate high molecular weight DNA from this compound-treated cells or tissues using standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

-

Enzymatic Digestion:

-

To 5-10 µg of DNA, add a mixture of micrococcal nuclease and spleen phosphodiesterase in a digestion buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 6.0).

-

Incubate at 37°C for 3-4 hours to completely digest the DNA to deoxynucleoside 3'-monophosphates.

-

-

Adduct Enrichment (Nuclease P1 Method):

-

Add nuclease P1 to the digest mixture. Nuclease P1 selectively dephosphorylates normal nucleotides to deoxynucleosides, while bulky aromatic adducts are resistant.

-

Incubate at 37°C for 1 hour.

-

-

³²P-Labeling:

-

To the enriched adducts, add a labeling mixture containing T4 polynucleotide kinase, [γ-³²P]ATP, and a suitable buffer (e.g., 10 mM bicine-NaOH, 10 mM MgCl₂, 10 mM dithiothreitol, 1 mM spermidine, pH 9.0).

-

Incubate at 37°C for 30-45 minutes.

-

-

Chromatographic Separation:

-

Spot the labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

-

Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducted nucleotides from normal nucleotides and unincorporated [γ-³²P]ATP.

-

-

Detection and Quantification:

-

Expose the TLC plate to an X-ray film or a phosphor screen for autoradiography.

-

Excise the radioactive spots corresponding to the adducts and normal nucleotides and quantify the radioactivity using liquid scintillation counting.

-

Calculate the relative adduct labeling (RAL) as the ratio of counts per minute (cpm) in the adduct spots to the cpm in the total nucleotide spots.

-

Alkaline Elution Assay for the Measurement of DNA-Protein Crosslinks

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and crosslinks.[8]

Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks. DNA-protein crosslinks retard the elution of DNA. The difference in elution rates with and without proteinase K treatment is used to quantify the amount of DPCs.

Detailed Protocol:

-

Cell Treatment and Labeling:

-

Label the DNA of cultured cells by growing them in the presence of a radioactive precursor, such as [¹⁴C]-thymidine, for one to two cell cycles.

-

Treat the labeled cells with the desired concentrations of this compound for a specified duration.

-

-

Cell Lysis:

-

After treatment, carefully layer the cells onto a polycarbonate filter (2 µm pore size).

-

Lyse the cells by passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0) through the filter. This solution also unfolds the DNA.

-

-

Alkaline Elution:

-

Elute the DNA from the filter with an alkaline buffer (e.g., 0.02 M EDTA, adjusted to pH 12.1 with tetrapropylammonium hydroxide).

-

Collect fractions of the eluate at regular time intervals.

-

-

Proteinase K Digestion (for DPC measurement):

-

In a parallel experiment, after cell lysis, incubate the filter with a solution of proteinase K to digest the proteins crosslinked to the DNA.

-

Proceed with alkaline elution as described above.

-

-

Quantification:

-

Measure the radioactivity in each collected fraction and the radioactivity remaining on the filter using liquid scintillation counting.

-

Plot the fraction of DNA retained on the filter versus the elution time for both proteinase K-treated and untreated samples.

-

The difference in the elution profiles represents the extent of DNA-protein crosslinking.

-

Cellular Response to this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This signaling network is crucial for detecting the DNA lesions, arresting the cell cycle to allow time for repair, and initiating DNA repair pathways.